molecular formula C10H17NO B8657103 5-Amino-1-cyclobutylhex-4-en-3-one CAS No. 921588-36-5

5-Amino-1-cyclobutylhex-4-en-3-one

Cat. No.: B8657103
CAS No.: 921588-36-5
M. Wt: 167.25 g/mol
InChI Key: VCOWHOFOIOSLLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-1-cyclobutylhex-4-en-3-one is an organic compound featuring a cyclobutyl group attached to a hex-4-en-3-one backbone with an amino substituent at the 5-position. Its molecular formula is C₁₀H₁₅NO, with a molecular weight of 165.23 g/mol.

Properties

CAS No.

921588-36-5

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

5-amino-1-cyclobutylhex-4-en-3-one

InChI

InChI=1S/C10H17NO/c1-8(11)7-10(12)6-5-9-3-2-4-9/h7,9H,2-6,11H2,1H3

InChI Key

VCOWHOFOIOSLLE-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)CCC1CCC1)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key differences between 5-Amino-1-cyclobutylhex-4-en-3-one and two analogous compounds:

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups/Features Applications
This compound C₁₀H₁₅NO 165.23 Cyclobutyl, α,β-unsaturated ketone, primary amine Limited data; likely synthetic intermediate
3-Amino-2-cyclohexen-1-one C₆H₉NO 111.14 Cyclohexene ring, ketone, primary amine Research applications (unspecified)
(S,Z)-5-Amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one C₃₂H₃₂N₂O 460.61 Dibenzylamino, diphenyl, chiral (S,Z) configuration, enone Pharmaceutical intermediates, chiral synthesis

Structural and Reactivity Insights

  • Cyclobutyl vs. Cyclohexene Rings: The cyclobutyl group in the target compound introduces significant ring strain compared to the cyclohexene ring in 3-Amino-2-cyclohexen-1-one . This strain may enhance reactivity in cycloaddition or ring-opening reactions but reduce thermal stability.
  • Aromatic Substitutions: The (S,Z)-5-Amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one contains bulky aromatic groups (diphenyl, dibenzylamino) that increase steric hindrance and lipophilicity. This contrasts with the target compound’s simpler structure, which likely improves solubility in polar solvents.
  • Chirality and Stereochemistry: The (S,Z)-configured compound demonstrates the importance of stereochemistry in biological activity, a feature absent in the non-chiral this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.